[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid, also known by its IUPAC name 2-[4-oxo-2-(2H-pyran-6-yl)chromen-8-yl]acetic acid, is a complex organic compound classified under chromen derivatives. This compound features a unique combination of a chromen ring system fused with a pyran ring and an acetic acid functional group, which contributes to its potential biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 184025-92-1 and has a molecular formula of C16H12O5 with a molecular weight of 284.26 g/mol .
The synthesis of [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid typically involves multi-step organic reactions. A common synthetic route includes the condensation of a suitable chromen derivative with a pyran ring precursor, which can be carried out under acidic or basic conditions. Key factors in this synthesis include:
Industrial production may involve scaled-up synthesis techniques to enhance yield and purity, often employing purification methods such as recrystallization or chromatography to isolate the final product effectively .
The molecular structure of [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid can be described by the following data:
Property | Data |
---|---|
CAS Number | 184025-92-1 |
Molecular Formula | C16H12O5 |
Molecular Weight | 284.26 g/mol |
IUPAC Name | 2-[4-Oxo-2-(2H-pyran-6-yl)chromen-8-yl]acetic acid |
InChI | InChI=1S/C16H12O5/c17-12-9... |
InChI Key | WFZJIRPWBRNQEX-UHFFFAOYSA-N |
Canonical SMILES | C1C=CC=C(O1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O |
The structure features multiple functional groups, including carbonyls and hydroxyls, which are essential for its biological activity .
[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid can participate in various chemical reactions typical for compounds containing carbonyl and carboxylic acid functional groups. Potential reactions include:
These reactions can be influenced by the presence of catalysts, solvents, and temperature, which are critical for optimizing yields in synthetic pathways .
The mechanism of action for [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid involves its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thus modulating their activity and influencing various biochemical pathways. Further detailed studies are required to elucidate the exact molecular mechanisms and targets involved in its biological activity .
The physical properties of [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid include:
Property | Value |
---|---|
Appearance | Typically a solid or crystalline form |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Specific data not provided; requires empirical determination |
Chemical properties include reactivity with nucleophiles due to the presence of carbonyl groups, making it suitable for further derivatization in synthetic applications .
[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid has potential applications in various fields, particularly in medicinal chemistry. Its structural features suggest possible uses as:
Research into its biological activities may reveal further applications in drug development, particularly for diseases where chromen derivatives have shown therapeutic promise .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2